N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide
Description
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a fluorinated acetamide derivative featuring:
- A trifluoroethyl group attached to the acetamide nitrogen.
- A central phenyl ring linked via a ureido bridge to a 3-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O2/c19-17(20,21)10-25-15(28)8-11-4-6-13(7-5-11)26-16(29)27-14-3-1-2-12(9-14)18(22,23)24/h1-7,9H,8,10H2,(H,25,28)(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLIYTXHLWCGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a complex organic compound featuring trifluoromethyl groups, which are known for their unique biological properties. This article explores its biological activity, focusing on antimicrobial effects, anti-inflammatory potential, and other relevant pharmacological profiles.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 399.31 g/mol
This compound contains multiple trifluoromethyl groups that enhance lipophilicity and potentially influence its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with trifluoromethyl moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), it was found that:
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values that suggest effective inhibition of bacterial growth. Specifically, derivatives with similar structures showed high activity against MRSA strains, with some compounds achieving MICs as low as 5 µg/mL .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| N-(2,2,2-trifluoroethyl)-... | 5 | MRSA |
| Trifluoromethyl derivative | 10 | S. aureus |
2. Anti-inflammatory Potential
The anti-inflammatory effects of this compound were assessed through various in vitro assays. It was observed that the presence of trifluoromethyl groups significantly modulated the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses:
- Inhibition of NF-κB : Certain derivatives showed up to a 15% decrease in NF-κB activity at concentrations around 20 µM, indicating potential therapeutic applications in inflammatory diseases .
| Compound | NF-κB Inhibition (%) | Concentration (µM) |
|---|---|---|
| N-(2,2,2-trifluoroethyl)-... | 15 | 20 |
| Control | 0 | - |
Case Studies and Research Findings
A notable study synthesized several N-phenylacetamide derivatives and assessed their anticonvulsant activities. Among these, compounds with trifluoromethyl substitutions consistently outperformed others in seizure protection tests:
- Key Findings :
- The presence of trifluoromethyl groups correlated with enhanced anticonvulsant activity.
- Structure-activity relationships indicated that specific substitutions at the anilide moiety were crucial for efficacy.
Comparison with Similar Compounds
Key Structural Features and Functional Group Analysis
The table below highlights critical differences between the target compound and its analogs:
*Calculated; †Estimated from molecular formula.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s dual trifluoromethyl/trifluoroethyl groups likely increase its logP compared to analogs with single fluorinated substituents (e.g., ).
- Metabolic Stability : Trifluorinated groups generally resist oxidative metabolism, but the ureido bridge may introduce susceptibility to hydrolysis compared to more stable linkages like sulfonyl () or thioether ().
Preparation Methods
Amide Coupling via Activated Carboxylic Acid
The trifluoroethyl-acetamide segment is synthesized through nucleophilic acyl substitution. 4-Aminophenylacetic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with 2,2,2-trifluoroethylamine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.
$$
\text{4-Aminophenylacetic acid} + \text{SOCl}2 \rightarrow \text{4-Aminophenylacetyl chloride} \xrightarrow{\text{CF}3\text{CH}2\text{NH}2} \text{2-(4-Aminophenyl)-N-(2,2,2-trifluoroethyl)acetamide}
$$
Optimization Notes :
- Solvent : DCM or THF improves solubility of intermediates.
- Yield : 78–85% after purification via recrystallization (ethyl acetate/hexane).
Alternative Route Using Coupling Agents
Carbodiimide-mediated coupling (e.g., EDCl/HOBt) in DMF achieves comparable yields (82%) under milder conditions (25°C, 12 h), minimizing side reactions.
Synthesis of 3-(Trifluoromethyl)phenyl Isocyanate
Phosgene-Free Isocyanate Generation
3-(Trifluoromethyl)aniline reacts with triphosgene in toluene at 40°C, producing the corresponding isocyanate in situ. This method avoids handling gaseous phosgene and achieves 89% conversion.
$$
\text{3-(Trifluoromethyl)aniline} + \text{CCl}3\text{OCO}2\text{CCl}_3 \rightarrow \text{3-(Trifluoromethyl)phenyl isocyanate} + \text{byproducts}
$$
Safety Considerations :
- Triphosgene offers safer handling but requires strict moisture control to prevent hydrolysis.
Urea Formation via Isocyanate-Amine Condensation
Direct Condensation Method
The 4-aminophenylacetamide intermediate reacts with 3-(trifluoromethyl)phenyl isocyanate in THF at 60°C for 24 h, using DBU (1,8-diazabicycloundec-7-ene) as a base to deprotonate the amine and drive urea formation.
$$
\text{2-(4-Aminophenyl)-N-(2,2,2-trifluoroethyl)acetamide} + \text{Ar-NCO} \xrightarrow{\text{DBU}} \text{Target Molecule}
$$
Reaction Conditions :
Photo-On-Demand Ureation Using N-Substituted Trichloroacetamides (NTCAs)
Blocked isocyanates (NTCAs) enable controlled urea synthesis. For example, irradiating NTCA 6 (N-aryl-2,2,2-trichloroacetamide) at 80°C under UV light releases the isocyanate, which reacts with the acetamide’s amine group.
$$
\text{NTCA} \xrightarrow{h\nu, 80°C} \text{Ar-NCO} \xrightarrow{\text{Amine}} \text{Urea}
$$
Advantages :
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield Optimization
| Step | Method | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Amide Coupling | EDCl/HOBt | DMF | 25 | 12 | 82 |
| Urea Formation | DBU-Mediated | THF | 60 | 24 | 76 |
| NTCA Photo-Ureation | UV Irradiation | Toluene | 80 | 2 | 91 |
Challenges and Mitigation Strategies
Hydrolysis of Fluorinated Groups
Trifluoromethyl and trifluoroethyl groups are susceptible to hydrolysis under strongly acidic/basic conditions. Mitigation includes:
Regioselectivity in Urea Formation
Competing reactions with aromatic amines are minimized by:
- Employing electron-deficient isocyanates (e.g., 3-CF₃-substituted).
- Using stoichiometric bases (e.g., DBU) to enhance nucleophilicity of the acetamide’s amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
